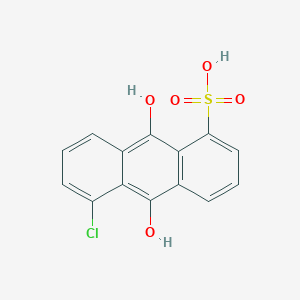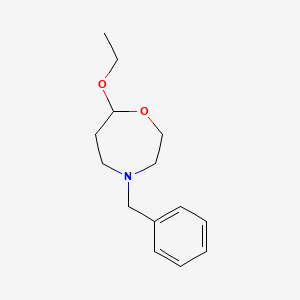![molecular formula C16H15NO2 B14628225 2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione CAS No. 56384-98-6](/img/structure/B14628225.png)
2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bicyclo[221]hept-5-enylmethyl)isoindole-1,3-dione is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with the temperature maintained between 60°C and 80°C. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent flow rates. The final product is purified using large-scale chromatographic techniques or crystallization methods to ensure high purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C to room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the development of novel polymers and materials with unique properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
- Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Uniqueness
2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione is unique due to its isoindole-1,3-dione moiety, which imparts distinct chemical reactivity and biological activity compared to other bicyclic compounds. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Número CAS |
56384-98-6 |
|---|---|
Fórmula molecular |
C16H15NO2 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
2-(2-bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H15NO2/c18-15-13-3-1-2-4-14(13)16(19)17(15)9-12-8-10-5-6-11(12)7-10/h1-6,10-12H,7-9H2 |
Clave InChI |
YTEHQZDHWWLTII-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


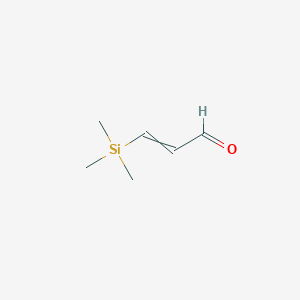
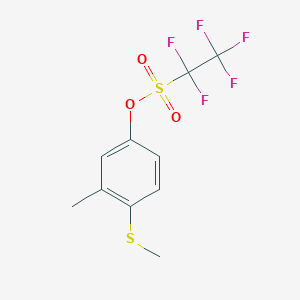
![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)

![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
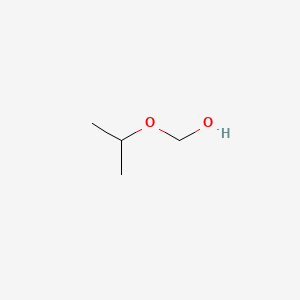

![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14628199.png)
